molecular formula C11H7NO3 B14310168 1-Nitrosonaphthalene-2-carboxylic acid CAS No. 116778-99-5

1-Nitrosonaphthalene-2-carboxylic acid

Cat. No.: B14310168
CAS No.: 116778-99-5
M. Wt: 201.18 g/mol
InChI Key: SRFGQFONCUHDTP-UHFFFAOYSA-N
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Description

1-Nitrosonaphthalene-2-carboxylic acid is an organic compound that belongs to the class of nitroso compounds and carboxylic acids. It is characterized by the presence of a nitroso group (-NO) attached to the naphthalene ring and a carboxylic acid group (-COOH) at the second position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrosonaphthalene-2-carboxylic acid can be synthesized through various methods. One common approach involves the nitration of naphthalene followed by oxidation and subsequent carboxylation. The nitration process typically uses nitric acid and sulfuric acid as reagents . The resulting nitronaphthalene is then oxidized to introduce the nitroso group, and carboxylation is achieved through reactions involving Grignard reagents or hydrolysis of nitriles .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. For instance, the use of solid superacid catalysts like sulfated zirconia (SO42−/ZrO2) has been shown to be effective in promoting the nitration and subsequent reactions under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Nitrosonaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nitrosonaphthalene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-nitrosonaphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

    1-Nitronaphthalene: Similar structure but lacks the carboxylic acid group.

    2-Nitrosonaphthalene: Similar structure but with the nitroso group at a different position.

    Naphthalene-2-carboxylic acid: Lacks the nitroso group.

Properties

CAS No.

116778-99-5

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

1-nitrosonaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7NO3/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12-15/h1-6H,(H,13,14)

InChI Key

SRFGQFONCUHDTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=O)C(=O)O

Origin of Product

United States

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